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Compound of Interest

Compound Name:
3-(2,5-Dioxopyrrolidin-1-

yl)propanoic acid

Cat. No.: B1295574 Get Quote

Introduction

This technical guide provides a summary of available spectroscopic data for N-Succinimidyl 3-

maleimidopropionate (BMPS), a closely related and structurally similar compound to 3-

Succinimidopropionic acid. Due to a lack of publicly available spectroscopic data for 3-

Succinimidopropionic acid, this guide focuses on BMPS, which contains both the succinimide

and a propionate-like structure, making it a relevant analogue for researchers, scientists, and

drug development professionals. This document outlines nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols

for these techniques.

Data Presentation
The following tables summarize the available and expected spectroscopic data for N-

Succinimidyl 3-maleimidopropionate.

Table 1: ¹H NMR Spectroscopic Data for N-Succinimidyl 3-maleimidopropionate[1][2]
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Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

7.05 s 2H -

Maleimide vinyl

protons (-

CH=CH-)

3.75 t 2H ~7

Methylene

protons adjacent

to maleimide

nitrogen (-N-

CH₂-)

3.05 t 2H ~7

Methylene

protons adjacent

to carbonyl group

(-CH₂-C=O)

2.80 br s 4H -

Succinimide

methylene

protons (-CH₂-

CH₂-)

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: Expected IR Absorption Bands for N-Succinimidyl 3-maleimidopropionate
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Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

~3100-3000 Medium C-H stretch (alkene)

~2900-2800 Medium C-H stretch (alkane)

~1815 & ~1785 Strong
C=O stretch (imide, symmetric

and asymmetric)

~1740 Strong C=O stretch (ester)

~1640 Medium C=C stretch (alkene)

~1370 Medium C-N stretch

Note: Specific peak values from experimental data were not available in the search results. The

presented data is based on characteristic absorption frequencies for the functional groups

present in the molecule.

Table 3: Mass Spectrometry Data for N-Succinimidyl 3-maleimidopropionate

Parameter Value Source

Molecular Formula C₁₁H₁₀N₂O₆ [3]

Molecular Weight 266.21 g/mol [3]

Expected [M+H]⁺ ~267.06 Calculated

Expected [M+Na]⁺ ~289.04 Calculated

Note: Detailed experimental mass spectra with fragment ions (m/z) were not available in the

search results.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

These are intended as a guide and may require optimization based on the specific

instrumentation and sample characteristics.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of the analyte.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated

solvent (e.g., DMSO-d₆, CDCl₃). Transfer the solution to a 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

Tune and shim the spectrometer to the sample.

Acquire a ¹H NMR spectrum using a standard pulse sequence.

Acquire a ¹³C NMR spectrum, potentially using techniques like DEPT to aid in peak

assignment.

Data Processing:

Apply Fourier transformation to the raw data.

Phase the resulting spectrum and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the peaks in the ¹H spectrum and identify multiplicities and coupling constants.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295574?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solid Sample (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Solid Sample (Mull): Grind a small amount of the sample with an agent like Nujol to create

a mull, then place a thin film between two salt plates (e.g., KBr).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or with the mulling agent).

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify the major absorption bands and correlate them to specific functional group

vibrations using standard correlation tables.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., acetonitrile, methanol) at a concentration of approximately 10 µg/mL.

Instrumentation: Utilize a mass spectrometer, often coupled with a liquid chromatography

system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type

of molecule.

Data Acquisition:

Introduce the sample into the ion source.
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Acquire a full scan mass spectrum in both positive and negative ion modes to identify the

molecular ion.

If further structural information is required, perform tandem mass spectrometry (MS/MS)

by selecting the molecular ion and subjecting it to collision-induced dissociation to

generate fragment ions.

Data Processing:

Analyze the resulting mass spectra to identify the molecular ion peak and any adducts

(e.g., [M+H]⁺, [M+Na]⁺).

In MS/MS mode, analyze the fragmentation pattern to deduce structural information.

Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

small molecule.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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